2,2-Dichloro-1-(3,4-dimethylphenyl)ethan-1-one 2,2-Dichloro-1-(3,4-dimethylphenyl)ethan-1-one
Brand Name: Vulcanchem
CAS No.: 109300-45-0
VCID: VC20752800
InChI: InChI=1S/C10H10Cl2O/c1-6-3-4-8(5-7(6)2)9(13)10(11)12/h3-5,10H,1-2H3
SMILES: CC1=C(C=C(C=C1)C(=O)C(Cl)Cl)C
Molecular Formula: C10H10Cl2O
Molecular Weight: 217.09 g/mol

2,2-Dichloro-1-(3,4-dimethylphenyl)ethan-1-one

CAS No.: 109300-45-0

Cat. No.: VC20752800

Molecular Formula: C10H10Cl2O

Molecular Weight: 217.09 g/mol

* For research use only. Not for human or veterinary use.

2,2-Dichloro-1-(3,4-dimethylphenyl)ethan-1-one - 109300-45-0

Specification

CAS No. 109300-45-0
Molecular Formula C10H10Cl2O
Molecular Weight 217.09 g/mol
IUPAC Name 2,2-dichloro-1-(3,4-dimethylphenyl)ethanone
Standard InChI InChI=1S/C10H10Cl2O/c1-6-3-4-8(5-7(6)2)9(13)10(11)12/h3-5,10H,1-2H3
Standard InChI Key MDHLPKNCNRRECR-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)C(=O)C(Cl)Cl)C
Canonical SMILES CC1=C(C=C(C=C1)C(=O)C(Cl)Cl)C

Introduction

Chemical Structure and Properties

Structural Features

2,2-Dichloro-1-(3,4-dimethylphenyl)ethan-1-one contains several key structural components:

  • A ketone functional group (C=O)

  • A dichloromethyl group (CHCl₂)

  • A 3,4-dimethylphenyl ring

The molecular formula is C₁₀H₁₀Cl₂O, placing it in the category of halogenated aromatic ketones. The presence of two methyl groups at the 3 and 4 positions of the phenyl ring distinguishes it from other similar compounds such as the 2,5-dichloro-3,6-dimethylphenyl derivative mentioned in the literature.

PropertyExpected ValueBasis for Estimation
Physical StateWhite to light yellow solid or pasteBased on similar compounds such as 1-(2,5-Dichloro-3,6-dimethylphenyl) ethanone
SolubilitySoluble in organic solvents (DMSO, acetone, chloroform); Poor solubility in waterCommon for halogenated aromatic ketones
Molecular WeightApproximately 217 g/molCalculated from molecular formula C₁₀H₁₀Cl₂O
Melting PointLikely between 60-120°CEstimated from related structures
StabilityModerately stable at room temperatureBased on similar halogenated ketones

Spectroscopic Properties

The compound would exhibit characteristic spectroscopic features:

  • ¹H-NMR: Would show signals for aromatic protons (6.7-7.5 ppm), methyl groups (2.1-2.4 ppm), and the acidic proton of the dichloromethyl group (5.8-6.2 ppm)

  • ¹³C-NMR: Would display signals for carbonyl carbon (~190 ppm), aromatic carbons (120-140 ppm), dichloromethyl carbon (~65-70 ppm), and methyl carbons (~20 ppm)

  • IR Spectroscopy: Would show strong carbonyl absorption (1680-1710 cm⁻¹), aromatiC-H stretching (~3030 cm⁻¹), and C-Cl stretching (600-800 cm⁻¹)

Synthesis Methods

Direct Chlorination of Acetophenone Derivatives

One potential synthesis route for 2,2-Dichloro-1-(3,4-dimethylphenyl)ethan-1-one would involve the alpha-chlorination of 1-(3,4-dimethylphenyl)ethan-1-one (3,4-dimethylacetophenone):

  • Starting with 3,4-dimethylacetophenone

  • Treatment with chlorinating agents such as N-chlorosuccinimide (NCS), sulfuryl chloride (SO₂Cl₂), or molecular chlorine (Cl₂)

  • Using appropriate catalysts such as acetic acid or Lewis acids

This approach generally offers good yields and selectivity when properly controlled.

Alternative Synthetic Approaches

Alternative methods that might be employed include:

  • Friedel-Crafts acylation of 1,2-dimethylbenzene with 2,2-dichloroacetyl chloride

  • Oxidation of 2,2-dichloro-1-(3,4-dimethylphenyl)ethanol

  • Transition metal-catalyzed coupling reactions between 3,4-dimethylphenyl precursors and dichloroacetyl units

These methods would need to be optimized for yield, purity, and scale-up potential.

Analytical Characterization

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and gas chromatography (GC) would be effective techniques for analyzing 2,2-Dichloro-1-(3,4-dimethylphenyl)ethan-1-one. Based on related compounds:

Analytical MethodExpected ParametersDetection Technique
HPLCC18 reverse phase column, MeOH/water gradientUV detection at 254-280 nm
GCDB-5 or similar column, temperature program from 80-250°CFlame ionization or mass spectrometry
TLCSilica gel, hexane/ethyl acetate (4:1)UV visualization

Spectroscopic Identification

Definitive identification would require multiple spectroscopic techniques:

  • Mass Spectrometry (MS): Would show a molecular ion peak consistent with the formula C₁₀H₁₀Cl₂O (m/z ≈ 217) with a characteristic isotope pattern due to the two chlorine atoms

  • NMR Spectroscopy: As mentioned in section 2.3, would provide structural confirmation

  • X-ray Crystallography: Would provide absolute structural confirmation if high-quality crystals could be obtained

Chemical Reactivity

Reactions at the Carbonyl Group

The carbonyl group in 2,2-Dichloro-1-(3,4-dimethylphenyl)ethan-1-one would exhibit typical ketone reactivity, including:

  • Nucleophilic addition reactions with hydride sources, Grignard reagents, and other nucleophiles

  • Reduction to the corresponding alcohol

  • Condensation reactions with amines to form imines

  • Wittig and related reactions to form alkenes

Reactions Involving the Dichloromethyl Group

The dichloromethyl moiety represents a reactive site for:

  • Nucleophilic substitution reactions to introduce diverse functional groups

  • Elimination reactions to form α-chloroenones

  • Reductive dehalogenation to produce the monochloro or deschloro derivatives

  • Base-promoted reactions leading to carbon-carbon bond formation

Reactivity of the Aromatic Ring

The 3,4-dimethylphenyl portion would participate in:

  • Electrophilic aromatic substitution reactions, directed by the electron-donating methyl groups

  • Oxidation of the methyl groups to carboxylic acids under appropriate conditions

  • Potential halogenation of the aromatic ring

Hazard TypeExpected ClassificationBasis for Assessment
Skin Corrosion/IrritationPotentially corrosive/irritantSimilar to 2-Bromo-1-(2,4-dimethylphenyl)ethan-1-one
Eye Damage/IrritationLikely severe irritantRelated halogenated ketones cause eye damage
Acute ToxicityModerate to highCommon for reactive halogenated compounds
Environmental HazardsPotentially harmful to aquatic lifeTypical for halogenated organic compounds

Research Gaps and Future Directions

Synthesis Optimization

Further research is needed to:

  • Establish optimal synthetic routes with high yields and purity

  • Develop green chemistry approaches to minimize environmental impact

  • Scale-up production methods for potential industrial applications

Structure-Activity Relationship Studies

Comprehensive studies comparing 2,2-Dichloro-1-(3,4-dimethylphenyl)ethan-1-one with related compounds would:

  • Illuminate the impact of chlorine substitution pattern on reactivity

  • Clarify the influence of methyl group positions on physicochemical properties

  • Establish correlations between structural features and potential applications

Expanded Application Testing

Additional research could explore:

  • Biological activity screening for pharmaceutical applications

  • Evaluation as a building block for functional materials

  • Assessment of catalytic applications in organic transformations

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